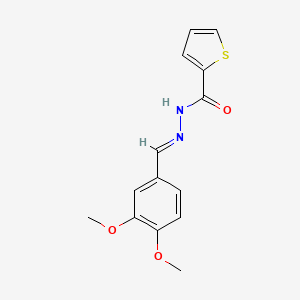

N'-(3,4-dimethoxybenzylidene)-2-thiophenecarbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to N'-(3,4-dimethoxybenzylidene)-2-thiophenecarbohydrazide involves methods that ensure the formation of the desired product with specific substituents that influence its physical and chemical properties. The literature describes various synthesis techniques, including reactions under specific conditions to yield compounds with closely related structures (Grunder-Klotz & Ehrhardt, 1991).

Molecular Structure Analysis

The molecular structure of compounds in this category has been elucidated through crystallography and spectroscopic methods. Studies reveal details about the crystal and molecular structures, including bond configurations and molecular conformations (Quoc et al., 2019). These analyses are crucial for understanding the compound's behavior and interactions at the molecular level.

Chemical Reactions and Properties

The chemical reactions and properties of these compounds are influenced by their structural elements, such as the presence of dimethoxybenzylidene groups. Research has explored their reactivity under various conditions, highlighting their potential in synthesis and application in different chemical processes (Ehrhardt & Grunder-Klotz, 1991).

Physical Properties Analysis

The physical properties, including melting points, solubility, and crystalline structure, are directly tied to the molecular arrangement and substituents of the compound. Studies have shown how these properties are affected by molecular modifications and have provided insights into the compound's stability and solubility (Quoc et al., 2019).

Chemical Properties Analysis

The chemical properties of N'-(3,4-dimethoxybenzylidene)-2-thiophenecarbohydrazide and related compounds, such as reactivity with various chemical agents, and their behavior in different chemical environments, have been a subject of study. These investigations aim to understand the compound's potential utility in chemical synthesis and its interactions with other molecules (Ehrhardt & Grunder-Klotz, 1991).

Applications De Recherche Scientifique

Crystallography and Molecular Structure

Crystal Structure Analysis : The synthesis and molecular structures of related compounds, such as N'-(1-phenylbenzylidene)-2-(thiophen-3-yl)acetohydrazides, have been studied. These compounds exhibit differences in the conformation of the linker between the thiophene and phenyl rings, influencing their molecular structure (Quoc et al., 2019).

Spectroscopic Studies : Spectroscopic studies (IR, Raman, NMR) and quantum chemical analysis have been performed on similar compounds, providing insights into their vibrational and NMR characteristics, which are crucial for understanding their molecular behavior (Shobana et al., 2022).

Medicinal Chemistry

Anticancer Properties : N-acylhydrazones containing thiophene nuclei, similar in structure to N'-(3,4-dimethoxybenzylidene)-2-thiophenecarbohydrazide, have shown promising anticancer activity. Specific compounds in this class have exhibited cytotoxicity against various human cancer cell lines (Cardoso et al., 2017).

Antibacterial Potential : Vibrational spectroscopy studies on compounds like N'-(Adamantan-2-ylidene)thiophene-2-carbohydrazide, which share a similar structural framework, indicate potential antibacterial applications. These studies also reveal the contributions of different molecular parts within these compounds (Gladkov et al., 2014).

Material Science

Corrosion Inhibition : Schiff bases, including those with a structure similar to N'-(3,4-dimethoxybenzylidene)-2-thiophenecarbohydrazide, have been studied as corrosion inhibitors for steel. Density Functional Theory (DFT) and Monte Carlo simulations provide insights into their electronic parameters and interaction with steel surfaces (Obot et al., 2016).

Nonlinear Optical Properties : Hydrazones, which are structurally related, have been synthesized and their nonlinear optical properties investigated. These properties make them potential candidates for optical device applications like optical limiters and switches (Naseema et al., 2010).

Propriétés

IUPAC Name |

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S/c1-18-11-6-5-10(8-12(11)19-2)9-15-16-14(17)13-4-3-7-20-13/h3-9H,1-2H3,(H,16,17)/b15-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPXLVZRELIIZDL-OQLLNIDSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=CS2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=CS2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(3,4-dimethoxybenzylidene)-2-thiophenecarbohydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(2-chlorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5550009.png)

![(3R*,4S*)-4-isopropyl-N,N-dimethyl-1-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]-3-pyrrolidinamine](/img/structure/B5550025.png)

![2-[4-(2-bromobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5550046.png)

![2-(3-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-piperazinyl}-3-oxopropyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5550058.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3-dimethylbenzamide](/img/structure/B5550075.png)

![4-{[(2-fluorophenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5550090.png)

![N-(5-methyl-2-pyridinyl)-6-[4-(2-phenoxypropanoyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5550091.png)

![2-[(3-amino-1-phenyl-1H-1,2,4-triazol-5-yl)thio]-N-methyl-N-phenylacetamide](/img/structure/B5550100.png)

![methyl 4-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}benzoate](/img/structure/B5550105.png)

![1-(4-methylphenyl)-4-[(2-oxo-1-oxaspiro[4.5]dec-4-yl)carbonyl]-2-piperazinone](/img/structure/B5550109.png)